molecular formula C13H16F3NO B257001 N-isopentyl-2-(trifluoromethyl)benzamide

N-isopentyl-2-(trifluoromethyl)benzamide

Cat. No. B257001
M. Wt: 259.27 g/mol
InChI Key: ZTNMGXBCVVTPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopentyl-2-(trifluoromethyl)benzamide, also known as SKF-38393, is a small molecule compound that has been widely used in scientific research for its diverse pharmacological properties. This compound is a selective dopamine D1 receptor agonist and has been shown to modulate various physiological and biochemical processes. In

Mechanism Of Action

N-isopentyl-2-(trifluoromethyl)benzamide acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates dopamine D1 receptors. This activation leads to the activation of intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathways. These pathways are involved in various physiological and biochemical processes, including neurotransmitter release, gene expression, and synaptic plasticity.

Biochemical And Physiological Effects

N-isopentyl-2-(trifluoromethyl)benzamide has been shown to modulate various biochemical and physiological processes. For example, this compound has been shown to increase cAMP levels and PKA activity, which are involved in neurotransmitter release and synaptic plasticity. N-isopentyl-2-(trifluoromethyl)benzamide has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and N-methyl-D-aspartate (NMDA) receptors. These effects have been implicated in the regulation of neuronal excitability and synaptic transmission.

Advantages And Limitations For Lab Experiments

N-isopentyl-2-(trifluoromethyl)benzamide has several advantages for lab experiments. This compound is highly selective for dopamine D1 receptors and has been extensively characterized in various in vitro and in vivo models. Therefore, it can be used to investigate the role of dopamine D1 receptors in various physiological and behavioral processes. However, there are also some limitations to the use of N-isopentyl-2-(trifluoromethyl)benzamide. For example, this compound has a relatively short half-life and may require multiple doses to maintain its effects. Additionally, the use of N-isopentyl-2-(trifluoromethyl)benzamide may be limited by its potential toxicity and side effects.

Future Directions

There are several future directions for the use of N-isopentyl-2-(trifluoromethyl)benzamide in scientific research. For example, this compound may be used to investigate the role of dopamine D1 receptors in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Additionally, N-isopentyl-2-(trifluoromethyl)benzamide may be used to develop potential therapeutic agents for these disorders. Furthermore, this compound may be used in combination with other pharmacological agents to investigate the interactions between different signaling pathways and to identify potential drug targets for various diseases.

Synthesis Methods

The synthesis of N-isopentyl-2-(trifluoromethyl)benzamide involves the reaction of 2-nitrobenzaldehyde with isopentylamine in the presence of trifluoroacetic acid. The resulting intermediate is then reduced using sodium borohydride to obtain the final product. This synthesis method has been well-established and is widely used in the scientific community.

Scientific Research Applications

N-isopentyl-2-(trifluoromethyl)benzamide has been extensively used in scientific research for its diverse pharmacological properties. This compound has been shown to modulate dopamine D1 receptor activity, which is involved in various physiological and behavioral processes, including reward, motivation, cognition, and movement. Therefore, N-isopentyl-2-(trifluoromethyl)benzamide has been used to investigate the role of dopamine D1 receptors in these processes and to develop potential therapeutic agents for various neurological and psychiatric disorders.

properties

Product Name

N-isopentyl-2-(trifluoromethyl)benzamide

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

N-(3-methylbutyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H16F3NO/c1-9(2)7-8-17-12(18)10-5-3-4-6-11(10)13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18)

InChI Key

ZTNMGXBCVVTPJY-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC=CC=C1C(F)(F)F

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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